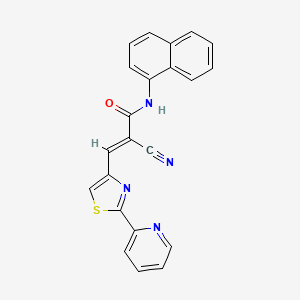

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4OS/c23-13-16(12-17-14-28-22(25-17)20-9-3-4-11-24-20)21(27)26-19-10-5-7-15-6-1-2-8-18(15)19/h1-12,14H,(H,26,27)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFCTOTNZDYHS-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CSC(=N3)C4=CC=CC=N4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=CSC(=N3)C4=CC=CC=N4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with a cyano group and a naphthalene derivative under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: Pd/C, LiAlH₄, NaBH₄

Substitution: NaOMe, NaOEt, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the most significant applications of (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is in medicinal chemistry . Research indicates that compounds with similar structures exhibit antitumor and antimicrobial properties. For instance, derivatives of thiazole and pyridine are known for their ability to inhibit cancer cell proliferation and possess anti-inflammatory effects.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could effectively inhibit certain cancer cell lines, suggesting that (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide may exhibit similar properties due to its structural components.

Material Science

The compound's unique structural features make it suitable for applications in material science , particularly in the development of organic semiconductors and photonic devices. Its electronic properties can be tuned by modifying the substituents on the naphthalene and thiazole rings.

Case Study: Organic Photovoltaics

Research has shown that compounds containing naphthalene and thiazole units can serve as effective electron transport materials in organic photovoltaic cells. A relevant study explored the efficiency of such materials in converting solar energy, highlighting their potential use in renewable energy technologies.

Biological Research

In biological research, (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide can be utilized as a biochemical probe to study enzyme interactions or cellular processes due to its ability to selectively bind to specific targets within biological systems.

Case Study: Enzyme Inhibition

A recent investigation focused on the inhibition of specific enzymes involved in metabolic pathways using similar compounds. The findings suggested that modifications to the thiazole ring could enhance binding affinity, paving the way for new therapeutic strategies.

Mecanismo De Acción

The mechanism of action of (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The cyano group and aromatic rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Analogues with Naphthalene and Heterocyclic Moieties

Triazole-Based Derivatives ()

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one share the naphthalene core but differ in heterocyclic substituents and functional groups .

Key Differences :

- Heterocycle Type: The target compound contains a 1,3-thiazole ring, whereas analogs like 6a–6c and ’s compound feature 1,2,3-triazole rings.

- Substituents: The cyano group in the target compound may increase polarity and hydrogen-bonding capacity compared to nitro or acetamide groups in analogs (e.g., 6b, 6c) .

- Backbone : The enamide (α,β-unsaturated amide) in the target compound contrasts with the saturated acetamide or ketone backbones in analogs, affecting conjugation and stability.

Functional Group Analysis

Amide vs. Enamide Linkages

- Acetamide Derivatives (6a–6c) : Feature a flexible -NH-CO- group, facilitating hydrogen bonding (e.g., IR νmax 3262–3302 cm⁻¹ for -NH stretch) .

- Target Compound : The (E)-enamide introduces a planar, conjugated system, likely reducing rotational freedom and enhancing π-π stacking with aromatic residues.

Spectroscopic Signatures

- IR Spectroscopy: The target’s cyano group would show a sharp peak near ~2200 cm⁻¹ (C≡N stretch), absent in triazole analogs.

- NMR : The enamide’s α,β-unsaturated protons would resonate downfield (δ ~7–8 ppm), distinct from the aliphatic -CH₂- signals (δ ~5.4 ppm) in 6a–6c .

Hydrogen-Bonding and Crystal Packing ()

Hydrogen-bonding patterns in analogs like 6b involve -NH···O and -NH···S interactions, stabilizing supramolecular assemblies . The target compound’s cyano and amide groups could participate in similar interactions, though the thiazole’s sulfur might engage in weaker CH/π or S···N contacts.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hydrogen-Bonding Parameters (Selected Analogs)

| Compound | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| 6b () | -NH···O (Acetamide) | 2.89 | 155 | |

| Compound | N-H···S, O-H···S | 3.02–3.15 | 145–160 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide?

- Methodological Answer : The compound can be synthesized via a copper-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne. For example:

Prepare 2-azido-N-phenylacetamide derivatives by reacting 2-chloro-N-phenylacetamides with NaN₃ in a xylene/water mixture under reflux (5–7 hours) .

React the azide with a propargyl ether derivative (e.g., (prop-2-yn-1-yloxy)naphthalene) using Cu(OAc)₂ (10 mol%) in a tert-BuOH:H₂O (3:1) solvent system at room temperature (6–8 hours). Monitor progress via TLC (hexane:ethyl acetate, 8:2) .

- Key Considerations : Ensure stereochemical control (E-configuration) by optimizing reaction conditions and confirming via NOESY or X-ray crystallography.

Q. How is reaction completion monitored during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) is routinely used with solvent systems like hexane:ethyl acetate (8:2). For azide formation, monitor disappearance of the chloro precursor (Rf ~0.6 in hexane:ethyl acetate). For cycloaddition, track the appearance of triazole products (Rf ~0.3–0.4) .

Q. What purification techniques are recommended for isolating the target compound?

- Methodological Answer : After extraction with ethyl acetate and brine washing, recrystallize the crude product using ethanol to remove unreacted azides or alkyne precursors. Ethanol recrystallization is effective for triazole derivatives, as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups:

- C≡N stretch: ~2200–2250 cm⁻¹.

- C=O (amide): ~1670–1680 cm⁻¹.

- C-O (ether): ~1250–1275 cm⁻¹ .

- NMR : Look for diagnostic signals:

- Pyridyl-thiazole protons: δ 7.2–8.4 ppm (aromatic).

- Naphthyl protons: δ 7.1–8.1 ppm (multiplet).

- Triazole proton: δ 8.3–8.4 ppm (singlet) .

Q. What role does Cu(OAc)₂ play in the synthesis?

- Methodological Answer : Copper(II) acetate catalyzes the 1,3-dipolar cycloaddition by coordinating to the alkyne and azide, lowering the activation energy. A 10 mol% loading is typical for efficient triazole formation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Test tert-BuOH:H₂O ratios (e.g., 4:1 vs. 3:1) to improve solubility of intermediates.

- Catalyst Screening : Compare Cu(I) (e.g., CuI) vs. Cu(II) sources for regioselectivity and yield.

- Temperature Control : Increase to 40–50°C if room temperature reactions stall, but avoid side-product formation .

Q. How should researchers resolve contradictions between experimental and computational NMR data?

- Methodological Answer :

Verify purity via HPLC (C18 column, acetonitrile:water gradient).

Re-examine stereochemical assignments using NOESY (e.g., nOe between naphthyl and triazole protons for E-configuration).

Compare with DFT-calculated chemical shifts for possible isomers .

Q. What strategies are effective for modifying the core structure to study structure-activity relationships (SAR)?

- Methodological Answer :

- Pyridyl-Thiazole Substitution : Replace pyridin-2-yl with pyridin-3-yl via Suzuki coupling to alter electronic properties.

- Naphthyl Replacement : Use anthracen-1-yl (synthesized via Friedel-Crafts acylation) to enhance π-π stacking .

- Cyanogroup Modification : Substitute cyano with nitro or trifluoromethyl groups to probe electronic effects .

Q. How is the E-configuration of the α,β-unsaturated enamide confirmed?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement (single-crystal data collection at 100 K, Mo-Kα radiation). The E-configuration shows a trans arrangement of the cyano and thiazole groups .

- NOESY NMR : Absence of nOe between the naphthyl and pyridyl protons confirms the trans geometry .

Q. What mechanistic insights exist for the 1,3-dipolar cycloaddition step?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.